REACTION_CXSMILES
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[Cl:1]/[C:2](/[C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)=[CH:3]\[C@H:4]1[C@H:6]([C:7](O)=[O:8])[C:5]1([CH3:11])[CH3:10].S(Cl)([Cl:21])=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]([C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)=[CH:3][CH:4]1[CH:6]([C:7]([Cl:21])=[O:8])[C:5]1([CH3:11])[CH3:10]
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Name
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(+)-trans-Z-3-(2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-1-cyclopropane-carboxylic acid
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Quantity
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4.2 g
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Type
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reactant
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Smiles
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Cl\C(=C/[C@@H]1C([C@H]1C(=O)O)(C)C)\C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
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|
Quantity
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8.8 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Type
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CUSTOM
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Details
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whilst stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
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At the end of the reaction time, excess thionyl chloride and carbon tetrachloride were distilled off under a waterpump vacuum
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Type
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CUSTOM
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Details
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Last residues of solvent were removed by brief incipient distillation at a bath temperature of 60° C./2 mm Hg
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Name
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3-(2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane-carboxylic acid chloride
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Type
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product
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Smiles
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ClC(=CC1C(C1C(=O)Cl)(C)C)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |